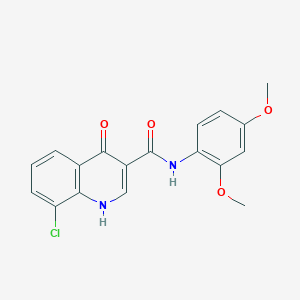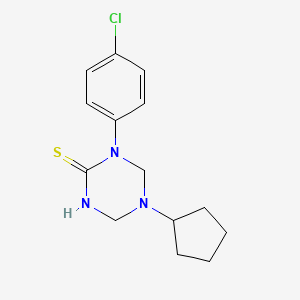![molecular formula C24H18ClN3O B11472176 [4-(2-Chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B11472176.png)
[4-(2-Chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-ylmethanone is a complex organic compound with a unique structure that combines elements of pyrimidine, benzimidazole, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functionalization reactions to form the final product. Common reagents used in these reactions include chlorinated aromatic compounds, methylating agents, and various catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
- Reduction : Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
- Substitution : The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where halogen atoms are replaced by other nucleophiles.
- Oxidation : Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
- Reduction : Sodium borohydride, lithium aluminum hydride.
- Substitution : Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound may be studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine: The compound’s potential medicinal applications include its use as a lead compound for the development of new drugs. Its unique structure may offer advantages in terms of selectivity and potency against specific biological targets.
Industry: In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.
Mechanism of Action
The mechanism of action of 4-(2-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds:
- Dichloroaniline : A compound with a similar aromatic structure but different functional groups.
- 2-Hydroxy-2-methylpropiophenone : Another compound with a phenyl group and different functional properties.
Uniqueness: The uniqueness of 4-(2-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-ylmethanone lies in its combination of pyrimidine, benzimidazole, and phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H18ClN3O |
|---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
[4-(2-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]-phenylmethanone |
InChI |
InChI=1S/C24H18ClN3O/c1-15-21(23(29)16-9-3-2-4-10-16)22(17-11-5-6-12-18(17)25)28-20-14-8-7-13-19(20)27-24(28)26-15/h2-14,22H,1H3,(H,26,27) |
InChI Key |
WBTHSFJGLHKKHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CC=C4Cl)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11472096.png)
![2-(Pyrimidin-2-yl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B11472098.png)
![3-(3-chlorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11472101.png)
![5-(2,4-dichlorophenyl)-6-(3,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11472108.png)
![7-(7-methoxy-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11472109.png)
![2-methyl-N-[(4Z)-1,1,1-trifluoro-4-[(furan-2-ylmethyl)imino]-3-(phenylcarbamoyl)-2-(trifluoromethyl)pentan-2-yl]benzamide](/img/structure/B11472126.png)
![1,3-bis{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B11472132.png)


![4-(1,3-Benzodioxol-5-yl)-1-(3-fluorophenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine](/img/structure/B11472148.png)
![Pyrimido[4,5-d]pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-6-(1-methylethyl)-1-(phenylmethyl)-2-thioxo-](/img/structure/B11472172.png)
![7-(2,4,5-trimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11472180.png)
![N-[2-(4-chlorophenyl)ethyl]-2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}acetamide](/img/structure/B11472183.png)
![[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl 2,3,4,6-tetra-O-acetylhexopyranoside](/img/structure/B11472192.png)
